molecular formula C10H20O B1329857 2-Butylcyclohexanol CAS No. 36159-49-6

2-Butylcyclohexanol

Cat. No. B1329857
CAS RN: 36159-49-6
M. Wt: 156.26 g/mol
InChI Key: LVDALGYBEFALAP-UHFFFAOYSA-N
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Description

2-Butylcyclohexanol is an organic compound with the molecular formula C10H20O . It is related to cyclohexane by replacement of one hydrogen atom by a hydroxyl group . This compound exists as a colorless liquid with a special alcohol odor .


Synthesis Analysis

2-Butylcyclohexanol can be obtained by reacting cyclohexene with n-butyl lithium. First, n-butyllithium reacts with cyclohexene to give 2-lithium butylcyclohexane, and then with water to give 2-butylcyclohexanol .


Molecular Structure Analysis

The molecular weight of 2-Butylcyclohexanol is 156.265 Da . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

2-Butylcyclohexanol is the major metabolite of (+/-)-2-tert-butylcyclohexanone. It was used in the synthesis of 2-tert-butylcyclohexyl methacrylate via reaction with methacryloyl chloride in the presence of triethylamine .


Physical And Chemical Properties Analysis

2-Butylcyclohexanol has a density of 0.9±0.1 g/cm3, a boiling point of 217.9±8.0 °C at 760 mmHg, and a flash point of 87.9±10.9 °C . It also has a molar refractivity of 47.9±0.3 cm3 . The compound is soluble in water and common organic solvents, alcohol and ether compatibility .

Scientific Research Applications

Metabolism and Renal Implications

The metabolism of similar hydrocarbons like t-butylcyclohexane in Fischer-344 male rats was linked to renal damage at the corticomedullary junction. The study identified various metabolites, suggesting oxidative metabolism pathways potentially related to the pathogenesis of the renal damage (Henningsen et al., 1987).

Applications in Catalysis and Chemical Reactions

Stereoselective Hydrogenation

Research highlighted the hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide (scCO2). The study emphasized the influence of scCO2 on the cis ratios of tert-butylcyclohexanols and the role of hydrochloric acid in enhancing selectivity, proposing a mechanism for this process (Hiyoshi et al., 2007).

Fragrance Compound Synthesis

2-tert-butylcyclohexanol was used as a precursor in synthesizing fragrant compounds like 2-tert-butylcyclohexylmethyl carbonate and di-(2-tert-butylcyclohexyl) carbonate. The sensory and fragrant characteristics of these synthesized compounds were analyzed, indicating applications in perfumery and related fields (Kacer et al., 1998).

Stereoselectivity and Synthetic Applications

Stereoselective Hydrogenation and Manufacturing of Esters

The study on stereoselective hydrogenation of p-tert-butylphenol to cis and trans-p-tert-butylcyclohexanol using supported metal catalysts highlighted the efficacy of rhodium supported on carbon for 100% conversion and selectivity. This process is significant for manufacturing esters used in perfumery, soap, and detergents (Yadav & Goel, 2002).

Environmental and Safety Assessments

Skin Care Products for Sensitive Skin

A study on a skin care product containing trans-t-butylcyclohexanol and licochalcone A revealed its efficacy and tolerability for managing sensitive skin prone to redness and rosacea. The combination proved effective in alleviating sensitivity and improving skin condition (Jovanovic et al., 2017).

Safety and Hazards

2-Butylcyclohexanol is toxic to humans at lower concentrations, causing irritation on contact with skin and inhalation . It is advised to avoid direct contact with skin and eyes, and pay attention to good ventilation conditions . It is also harmful to aquatic life .

properties

IUPAC Name

2-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDALGYBEFALAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957570
Record name 2-Butylcyclohexan-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylcyclohexanol

CAS RN

36159-49-6
Record name Cyclohexanol, 2-butyl-,
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Record name 36159-49-6
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Record name 2-Butylcyclohexan-1-ol
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Record name 2-BUTYLCYCLOHEXANOL (MIXTURE OF ISOMERS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different isomers of 2-butylcyclohexanol and how are they formed during catalytic hydrogenation?

A: 2-Butylcyclohexanol exists as two stereoisomers: cis-2-butylcyclohexanol and trans-2-butylcyclohexanol. The research paper details the synthesis of these isomers through the catalytic hydrogenation of cyclic allylic alcohols. [] Specifically, 2-butylidenecyclohexanone is first reduced to its corresponding allylic alcohol using lithium aluminum hydride (LiAlH4). This allylic alcohol then undergoes catalytic hydrogenation over various catalysts, resulting in a mixture of cis and trans isomers of 2-butylcyclohexanol. The ratio of these isomers depends on the catalyst and reaction conditions used. []

Q2: How can the cis and trans isomers of 2-butylcyclohexanol be distinguished?

A: The research paper utilizes nuclear magnetic resonance (NMR) spectroscopy in DMSO to differentiate between the cis and trans isomers of 2-butylcyclohexanol. [] The chemical shifts and coupling constants observed in the NMR spectra provide information about the spatial arrangement of atoms within the molecule, allowing for the assignment of cis and trans configurations. Additionally, the researchers employed techniques like gas chromatography and column chromatography to separate the isomers. []

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